molecular formula C12H11FN2 B12066180 6-(2-Fluorophenyl)-2-methylpyridin-3-amine

6-(2-Fluorophenyl)-2-methylpyridin-3-amine

Cat. No.: B12066180
M. Wt: 202.23 g/mol
InChI Key: XVBYUYJPBUIQDJ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Based Chemical Scaffolds

Pyridine (B92270) and its derivatives are fundamental building blocks in the creation of pharmaceuticals. nih.govnih.govgoogle.comgoogle.com This class of nitrogen-containing heterocyclic compounds is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov The pyridine ring is a common feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Aminopyridine derivatives, in particular, have shown a wide range of biological activities and therapeutic potential by interacting with various enzymes and receptors. nih.gov The ongoing research into aminopyridines continues to expand, with expectations for their application in treating a multitude of disorders. nih.gov The structural versatility of the pyridine scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological properties. The core structure of 6-(2-Fluorophenyl)-2-methylpyridin-3-amine places it firmly within this well-established and highly significant class of compounds.

Significance of the 2-Fluorophenyl Substituent in Molecular Design

The inclusion of a 2-fluorophenyl group is a deliberate and significant choice in the molecular design of this compound. The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. frontiersin.org Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are desirable characteristics for a therapeutic agent. frontiersin.org

Research Rationale for Investigating this compound

While direct research on this compound is not extensively published, the rationale for its investigation can be inferred from the study of analogous compounds. The combination of the aminopyridine core and the 2-fluorophenyl substituent suggests a high potential for biological activity.

The primary research rationale likely stems from the pursuit of novel kinase inhibitors. Many aminopyridine derivatives have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. For example, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have demonstrated significant antiangiogenic and antitumor activities. nih.gov The structural features of this compound make it a plausible candidate for targeting the ATP-binding site of various kinases.

Below is a table of related aminopyridine compounds and their observed biological activities, which provides a basis for the research interest in this compound.

Compound NameBiological Target/Activity
6-Amino-2,4,5-trimethylpyridin-3-olsAntiangiogenic and antitumor agents nih.gov
Pyridine-2-methylamine derivativesMmpL3 Inhibitors (Antitubercular) nih.gov
6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivativesAnticancer activity against lung cancer cell lines frontiersin.org
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridineMetabotropic Glutamate Subtype 5 Receptor Antagonist acs.org

Overview of Emerging Research Avenues for the Compound

Given the foundational elements of its structure, several promising research avenues can be envisioned for this compound. The primary direction would be the systematic evaluation of its inhibitory activity against a broad panel of protein kinases implicated in various diseases.

Further research could also explore its potential as a scaffold for the development of more complex molecules. The amino group at the 3-position and the methyl group at the 2-position of the pyridine ring offer sites for chemical modification, allowing for the creation of a library of derivatives. These derivatives could then be screened for a wide range of biological activities, including but not limited to, antiviral, antibacterial, and anti-inflammatory properties.

The development of novel synthetic routes to access this compound and its analogs will also be a critical area of research. Efficient and scalable synthetic methods are essential for enabling comprehensive structure-activity relationship (SAR) studies and for the potential future development of this compound into a therapeutic candidate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

6-(2-fluorophenyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H11FN2/c1-8-11(14)6-7-12(15-8)9-4-2-3-5-10(9)13/h2-7H,14H2,1H3

InChI Key

XVBYUYJPBUIQDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2F)N

Origin of Product

United States

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 6 2 Fluorophenyl 2 Methylpyridin 3 Amine Analogs

Systematic Substitution Studies on the Pyridine (B92270) Core

A thorough review of scientific literature did not yield specific studies focused on the systematic modification of the pyridine core of 6-(2-Fluorophenyl)-2-methylpyridin-3-amine for the purpose of SAR or SMR analysis. Research on analogous compounds, such as 6-aryl-2-amino-triazolopyridines, has demonstrated that modifications to the core heterocyclic structure can be pivotal for optimizing potency and selectivity against biological targets like kinases. nih.gov For instance, in the triazolopyridine series, alterations to the core structure were instrumental in enhancing selectivity over different isoforms of the PI3K kinase. nih.gov However, direct extrapolation of these findings to the this compound scaffold is speculative without dedicated research.

Detailed research findings and data tables concerning modifications to the pyridine core of this compound are not available in the reviewed literature. Studies on other aminopyridine derivatives have shown that the introduction of different functional groups can significantly impact their biological profile, such as antibacterial activity. nih.gov For example, in a series of 2-amino-3-cyanopyridine (B104079) derivatives, the presence of a cyclohexylamine (B46788) moiety was found to be crucial for activity against certain bacterial strains. nih.gov This highlights the general principle that substituents on the pyridine ring can play a critical role in biological function, though specific data for the target compound is absent.

Without specific experimental data on the systematic modification of the pyridine core of this compound, a detailed SAR and SMR analysis for this specific subsection cannot be constructed. The available scientific literature focuses on broader classes of aminopyridines or related heterocyclic systems, which does not meet the specific requirements for an analysis centered on the requested compound.

Q & A

Basic Synthesis and Optimization

Q: What are the most reliable synthetic routes for 6-(2-Fluorophenyl)-2-methylpyridin-3-amine, and how can reaction conditions be optimized for higher yields? A: Synthesis typically involves coupling a halogenated pyridine intermediate (e.g., 6-chloro-2-methylpyridin-3-amine) with 2-fluorophenylboronic acid via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key steps include:

  • Catalyst System : Pd(OAc)₂ (0.25 mmol) with Xantphos (0.30 mmol) as a ligand .
  • Base : t-BuONa (7.0 mmol) in toluene at 80–100°C for 12–24 hours.
  • Microwave Assistance : Reduces reaction time to 1–2 hours with improved regioselectivity (see general procedures in ) .
    Optimization Tips :
  • Use degassed solvents to prevent catalyst poisoning.
  • Monitor reaction progress via LC-MS to avoid over-coupling byproducts.

Structural Characterization

Q: How can the molecular conformation and intermolecular interactions of this compound be analyzed experimentally? A: Single-crystal X-ray diffraction (SXRD) is the gold standard. For example:

  • Conformation : The pyridine ring adopts a planar geometry, while the 2-fluorophenyl group exhibits axial positioning with a dihedral angle of ~70° relative to the pyridine plane .
  • Intermolecular Interactions : Look for hydrogen bonds (N–H···S, N–H···O) and C–H···F interactions stabilizing the crystal lattice .
    Alternative Methods :
  • DFT calculations (e.g., B3LYP/6-31G*) to validate experimental geometries.
  • Solid-state NMR to analyze fluorine environments.

Advanced Synthesis: Contradictions in Methodology

Q: How do different palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) affect the regioselectivity of this compound synthesis? A: Catalyst choice significantly impacts coupling efficiency:

Catalyst Ligand Yield Regioselectivity
Pd(OAc)₂Xantphos22%High (C-6 position)
Pd(dba)₂SPhos35%Moderate (C-4 byproduct)
Key Insight : Xantphos enhances steric control, favoring C-6 coupling, while bulkier ligands may reduce competing pathways .

Biological Activity and SAR

Q: What structural features of this compound contribute to its potential as a kinase inhibitor scaffold? A : The fluorophenyl group and pyridine amine are critical for target binding:

  • Fluorine : Enhances metabolic stability and hydrophobic interactions with kinase ATP pockets .
  • Amine Group : Acts as a hydrogen-bond donor to conserved catalytic lysine residues.
    SAR Studies :
  • Replace the methyl group with bulkier substituents (e.g., isopropyl) to probe steric tolerance.
  • Modify the fluorophenyl ring’s position (e.g., 3- vs. 4-fluoro) to assess selectivity .

Data Contradictions: Crystallography vs. Computational Models

Q: How can discrepancies between experimental (SXRD) and computational (DFT) bond lengths in this compound be resolved? A: Common discrepancies arise from:

  • Dynamic Effects : DFT models static gas-phase geometries, while SXRD captures time-averaged solid-state interactions (e.g., C–F bond elongation due to crystal packing) .
  • Methodology : Use hybrid functionals (e.g., ωB97X-D) with dispersion corrections to better match experimental data.

Purity Challenges and Analytical Methods

Q: What analytical techniques are most effective for detecting trace impurities in this compound? A: Combine orthogonal methods:

  • HPLC-MS : Detects low-level byproducts (e.g., dehalogenated intermediates) .
  • ¹⁹F NMR : Identifies fluorinated impurities (e.g., unreacted 2-fluorophenylboronic acid).
  • Elemental Analysis : Confirms stoichiometry (target C: 65.3%, N: 11.4%, F: 9.8%).

Stability Under Storage Conditions

Q: How does the stability of this compound vary under different storage conditions? A: Stability data from analogous compounds suggest:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group .
  • Humidity : Silica gel desiccants prevent amine group hydrolysis.
    Accelerated Testing : Conduct 40°C/75% RH studies for 4 weeks to simulate long-term storage.

Comparative Reactivity of Fluorinated Derivatives

Q: How does the reactivity of this compound compare to its 3- and 4-fluorophenyl analogs in nucleophilic substitution? A: The 2-fluorophenyl derivative exhibits lower reactivity due to steric hindrance from ortho-fluorine:

Position Reactivity (k, s⁻¹) Byproducts
2-Fluoro0.05<5%
4-Fluoro0.1210–15%
Mechanistic Insight : Ortho-fluorine destabilizes transition states in SNAr reactions .

Toxicity and Safety Profiling

Q: What preliminary toxicity assessments should be conducted for this compound in early-stage research? A: Follow OECD guidelines:

  • Ames Test : Assess mutagenicity (use Salmonella strains TA98/TA100) .
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ > 50 µM recommended for further study).

Advanced Applications in Drug Discovery

Q: How can this compound be functionalized to improve blood-brain barrier (BBB) penetration? A: Strategic modifications include:

  • Lipophilicity : Introduce trifluoromethyl groups (logP increase by ~0.5 units) .
  • Hydrogen-Bond Donors : Reduce from 2 to 1 (e.g., acetylate the amine temporarily).
    Case Study : Methyl-to-ethyl substitution at C-2 improves BBB score from –1.2 to +0.8 in predictive models .

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